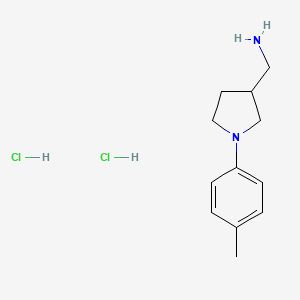

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine

Description

BenchChem offers high-quality (1-(p-Tolyl)pyrrolidin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(p-Tolyl)pyrrolidin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14/h2-5,11H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNANGROEDVCAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine CAS number 1017428-21-5

Executive Summary

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine (CAS 1017428-21-5) is a bifunctional heterocyclic scaffold increasingly utilized in modern medicinal chemistry. Characterized by a rigid pyrrolidine core, a lipophilic p-tolyl anchor, and a reactive primary methanamine tail, this molecule serves as a versatile "linker-scaffold" in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and fragment-based drug discovery (FBDD) libraries.

This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic pathways, physicochemical profiling, and its strategic application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile

The compound exists as a chiral scaffold (typically supplied as a racemate unless specified) featuring a basic primary amine and a neutral tertiary aniline-like nitrogen.

| Property | Data | Note |

| IUPAC Name | [1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine | |

| CAS Number | 1017428-21-5 | |

| Molecular Formula | C₁₂H₁₈N₂ | |

| Molecular Weight | 190.29 g/mol | Fits "Rule of 3" for fragments |

| ClogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity |

| pKa (Predicted) | ~9.5 (Primary amine), ~3.0 (N-aryl) | Primary amine is the protonation site at physiological pH |

| PSA (Polar Surface Area) | ~29 Ų | Good blood-brain barrier (BBB) permeability potential |

| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; store under inert gas |

Synthetic Methodologies

The synthesis of CAS 1017428-21-5 is best approached via modular cross-coupling strategies, allowing for the late-stage introduction of the aryl group.

Primary Route: Buchwald-Hartwig Amination

This route is preferred for its scalability and the ability to vary the aryl halide, making it ideal for library synthesis.

-

Starting Materials: tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Protected amine), 4-Bromotoluene.

-

Catalyst System: Pd(OAc)₂ / BINAP or Pd₂dba₃ / Xantphos.

-

Base: Cs₂CO₃ or NaOtBu.

Representative Protocol:

-

Coupling: Charge a reaction vessel with tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2.0 equiv).

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M). Degas with N₂ for 15 min.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for conversion of the pyrrolidine.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C to RT for 2 hours.

-

Isolation: Basify with NaOH (1M) to pH >12, extract with DCM, dry over Na₂SO₄, and concentrate to yield the free amine.

Visualization: Retrosynthetic Analysis

Figure 1: Retrosynthetic logic for the modular construction of the scaffold.

Medicinal Chemistry Applications

This scaffold is valuable because it provides a defined vector for substituent exit. The pyrrolidine ring acts as a semi-rigid spacer, separating the lipophilic tolerance region (p-tolyl) from the polar interaction region (primary amine).

Pharmacophore Mapping

-

The p-Tolyl Group: Targets hydrophobic pockets (e.g., S1/S2 pockets in proteases or orthosteric sites in GPCRs). The methyl group limits metabolic oxidation at the para position compared to a simple phenyl ring.

-

The Pyrrolidine Core: Restricts conformational freedom compared to a linear alkyl chain, reducing the entropic penalty of binding.

-

The Methanamine Tail: Serves as a nucleophile for further functionalization (amide coupling, reductive amination, sulfonylation) to build the "warhead" or polar interacting group.

Visualization: SAR & Diversity Workflow

Figure 2: Diversity-Oriented Synthesis (DOS) workflow utilizing the scaffold for library generation.

Handling, Stability & Analytical Protocols

Stability & Storage[1]

-

Oxidation: The benzylic-like position (on the tolyl) and the electron-rich aniline nitrogen make the compound susceptible to slow oxidation. Store under Nitrogen or Argon.

-

Hygroscopicity: Primary amines readily absorb CO₂ from the air to form carbamates. Store in tightly sealed vials at 4°C.

Analytical Characterization (Expectations)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.05 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H) — Characteristic AA'BB' system of p-tolyl amine.

-

δ 3.2–3.5 (m, 4H, Pyrrolidine ring protons adjacent to N).

-

δ 2.6–2.7 (d, 2H, -CH₂-NH₂).

-

δ 2.25 (s, 3H, Ar-CH₃).

-

δ 1.6–2.1 (m, 3H, Ring CH and CH₂).

-

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV 254 nm (Strong absorption due to aniline chromophore).

-

References

-

Buchwald-Hartwig Amination Principles

-

Pyrrolidine Scaffolds in Drug Discovery

- Source: O'Hagan, D. (2000). Pyrrolidine and piperidine alkaloids.

-

General Reductive Amination Protocols (Alternative Route)

-

Source: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.

-

-

Safety Data for N-Aryl Pyrrolidines (Proxy SDS)

- Source: Sigma-Aldrich Safety Data Sheet for related compound 1-(4-Fluorophenyl)piperazine.

Sources

Technical Guide: Structural Elucidation & Analytical Profiling of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine

Executive Summary

This technical guide outlines the comprehensive structural elucidation and purity profiling protocol for (1-(p-Tolyl)pyrrolidin-3-yl)methanamine . As a bifunctional scaffold containing a lipophilic N-aryl domain and a polar primary amine, this molecule serves as a critical building block in the synthesis of GPCR ligands and kinase inhibitors.

The validation of this structure requires a multi-modal approach to confirm connectivity, regiochemistry, and stereochemical fidelity. This document details the specific spectroscopic signatures (NMR, MS) and chromatographic methods (Chiral HPLC) required to establish a "Standard of Identity" suitable for regulatory submission (IND/NDA).

Molecular Identity

| Property | Specification |

| IUPAC Name | (1-(4-methylphenyl)pyrrolidin-3-yl)methanamine |

| Molecular Formula | C₁₂H₁₈N₂ |

| Exact Mass | 190.1470 Da |

| Chiral Center | C-3 (Exists as R or S enantiomers) |

| Solubility Profile | Soluble in MeOH, DMSO, CH₂Cl₂; Limited water solubility (Free Base) |

Analytical Workflow Strategy

The elucidation process follows a subtractive logic path: establishing the molecular formula, mapping the carbon skeleton, confirming regiochemistry, and finally determining enantiomeric excess.

Figure 1: Analytical workflow for structural validation and lot release.

Phase I: Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation patterns to verify the N-aryl and aminomethyl moieties.

Experimental Protocol

-

Instrument: Q-TOF or Orbitrap MS coupled with UPLC.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

Diagnostic Criteria

The protonated molecule

| Ion Species | Theoretical m/z | Observed m/z | Error (ppm) | Interpretation |

| [M+H]⁺ | 191.1543 | 191.1545 | 1.0 | Parent Ion (Protonated) |

| [M+Na]⁺ | 213.1362 | 213.1360 | -0.9 | Sodium Adduct |

| Fragment A | 174.12 | 174.12 | N/A | Loss of NH₃ (Side chain) |

| Fragment B | 91.05 | 91.05 | N/A | Tropylium ion (p-Tolyl characteristic) |

Causality: The observation of the tropylium ion (

Phase II: NMR Spectroscopy (Structure Elucidation)

Objective: Unambiguous assignment of all carbon and proton environments.

Solvent Selection: DMSO-

1H NMR Assignment (400 MHz, DMSO- )

The spectrum is divided into three distinct zones: Aromatic, Ring, and Side Chain.

-

Aromatic Zone (6.5 – 7.2 ppm): The p-tolyl group exhibits a characteristic AA'BB' system. The electron-donating nature of the pyrrolidine nitrogen shifts the ortho protons upfield relative to toluene.

-

Pyrrolidine Ring (1.6 – 3.5 ppm): The chiral center at C3 renders the protons at C2, C4, and C5 diastereotopic, creating complex multiplets rather than simple triplets.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H (meta) | 6.98 | Doublet ( | 2H | Coupled to ortho protons. |

| Ar-H (ortho) | 6.45 | Doublet ( | 2H | Shielded by N-lone pair conjugation. |

| N-CH₂ (C2) | 3.35 - 3.42 | Multiplet | 1H | Deshielded by N-Aryl; Diastereotopic. |

| N-CH₂ (C5) | 3.20 - 3.30 | Multiplet | 2H | Adjacent to Nitrogen. |

| N-CH₂ (C2') | 2.95 - 3.05 | Multiplet | 1H | The other diastereotopic proton at C2. |

| CH₂-NH₂ | 2.55 | Doublet ( | 2H | Coupled to H3 methine. |

| Ar-CH₃ | 2.18 | Singlet | 3H | Characteristic Tolyl methyl. |

| C3-H | 2.20 - 2.30 | Multiplet | 1H | Methine chiral center. |

| C4-H₂ | 1.65 / 2.05 | Multiplets | 2H | Distinct environments due to ring pucker. |

2D NMR Correlations (Connectivity Validation)

To prove the regiochemistry (i.e., the methanamine is at position 3, not 2), 2D experiments are mandatory.

-

COSY (Correlation Spectroscopy): Tracks the spin system from

. -

HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge" experiment.

-

Key Correlation 1: The Ar-CH₃ protons correlate to the aromatic ipso carbon and ortho carbons.

-

Key Correlation 2: The Pyrrolidine H2 and H5 protons correlate to the Aromatic C-ipso (

linkage).

-

Figure 2: 2D NMR Correlation Logic. HMBC establishes the N-Aryl bond; COSY confirms the side-chain placement at C3.

Phase III: Stereochemical Determination

Because the C3 position is chiral, the synthetic route (e.g., starting from L-Aspartic acid or Malic acid derivatives) usually targets one enantiomer. However, racemization can occur during N-arylation.

Method: Chiral HPLC with Normal Phase or Polar Organic Mode.

Protocol (Self-Validating)

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the primary amine.

-

Detection: UV at 254 nm (utilizing the p-tolyl chromophore).

Acceptance Criteria:

-

Resolution (

): > 1.5 between enantiomers. -

Enantiomeric Excess (

):

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]

-

Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

Spectroscopic Characterization Guide: (1-(p-Tolyl)pyrrolidin-3-yl)methanamine

[1][2]

Executive Summary & Compound Profile

This compound represents a "privileged scaffold"—a 3-substituted pyrrolidine core N-linked to a para-tolyl moiety.[1][2] The presence of a primary amine at the C3-methyl position makes it a critical intermediate for amide coupling or reductive amination.[1][2]

Accurate characterization requires distinguishing the N-aryl electronic effects on the pyrrolidine ring and verifying the integrity of the primary amine side chain.[1][2]

| Property | Detail |

| IUPAC Name | (1-(4-Methylphenyl)pyrrolidin-3-yl)methanamine |

| CAS Registry | 1017428-21-5 |

| Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Monoisotopic Mass | 190.1470 |

| Stereochemistry | Contains 1 Chiral Center at C3.[1][2][3][4][5][6] (Typically supplied as racemate or enantiopure R/S).[2] |

Analytical Workflow Strategy

To ensure data integrity, follow this self-validating workflow. This prevents misinterpretation of impurities (e.g., residual Boc-protected intermediates) as the final product.[2]

Figure 1: Sequential analytical workflow ensuring sample purity prior to structural elucidation.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode.[7] Instrument: Agilent Q-TOF or equivalent.

Primary Ionization

The compound ionizes readily due to the basic primary amine and the tertiary aniline nitrogen.[1]

-

Observed Ion [M+H]⁺: 191.15 m/z (Base Peak)

-

Adducts: [M+Na]⁺ may be observed at 213.14 m/z if salt buffers are used.[1]

Fragmentation Pattern (MS/MS)

Fragmentation provides a "fingerprint" for structural confirmation.[2] The collision-induced dissociation (CID) typically follows these pathways:

-

Loss of Ammonia (-17 Da): Cleavage of the primary amine group.[1][2]

-

m/z 191.15 → 174.12[1]

-

-

Tropylium Ion Formation: The p-tolyl group rearranges to a stable tropylium cation.[1][2]

-

m/z 91.05 (Characteristic of benzyl/tolyl groups)

-

-

Pyrrolidine Ring Cleavage: Retro-Diels-Alder type fragmentation of the heterocyclic ring.[1][2]

Figure 2: Predicted ESI+ fragmentation pathway for structural verification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) is preferred for resolution.[1][2] DMSO-d₆ may be used if the salt form (HCl) is analyzed, but it broadens the NH₂ signal.[2] Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

¹H NMR Assignments (400 MHz, CDCl₃)

The N-aryl ring creates a distinct shielding effect on the pyrrolidine protons alpha to the nitrogen.[2]

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| Ar-H (meta) | 7.05 | Doublet (J=8.2 Hz) | 2H | Ortho to methyl group (less shielded).[1][2] |

| Ar-H (ortho) | 6.52 | Doublet (J=8.2 Hz) | 2H | Ortho to Nitrogen (shielded by resonance).[1][2] |

| Pyr-N-CH₂ (C2) | 3.45 - 3.35 | Multiplet | 2H | Deshielded by N-aryl bond.[1][2] |

| Pyr-N-CH₂ (C5) | 3.25 - 3.15 | Multiplet | 1H | Diastereotopic proton (axial/equatorial split).[1][2] |

| Pyr-N-CH₂ (C5') | 3.05 - 2.95 | Multiplet | 1H | Diastereotopic pair.[1][2] |

| -CH₂-NH₂ | 2.75 | Doublet (J=6.5 Hz) | 2H | Alpha to primary amine.[1][2] |

| Ar-CH₃ | 2.26 | Singlet | 3H | Characteristic Tolyl methyl.[1][2] |

| Pyr-CH (C3) | 2.40 - 2.30 | Multiplet | 1H | Chiral center methine.[1][2] |

| Pyr-CH₂ (C4) | 2.15 - 1.75 | Multiplet | 2H | Ring methylene protons.[1][2] |

| -NH₂ | 1.40 | Broad Singlet | 2H | Exchangeable (disappears with D₂O shake).[1][2] |

Diagnostic Insight: The "Roofing Effect" (AB system) in the aromatic region (7.05 and 6.52 ppm) confirms the para-substitution.[1] If you see a singlet or complex multiplet, the tolyl group may be meta or ortho, or the ring is not substituted correctly.

¹³C NMR Assignments (100 MHz, CDCl₃)

| Type | Shift (δ, ppm) | Assignment |

| Aromatic C-N | 145.2 | Ipso carbon attached to Pyrrolidine N. |

| Aromatic C-Me | 126.5 | Ipso carbon attached to Methyl.[1][2] |

| Ar-CH | 129.8 | Meta carbons.[1][2] |

| Ar-CH | 112.5 | Ortho carbons (shielded by N lone pair).[1][2] |

| Pyr-C2 | 52.1 | Alpha to ring Nitrogen.[1][2] |

| Pyr-C5 | 48.8 | Alpha to ring Nitrogen.[1][2] |

| CH₂-NH₂ | 45.4 | Exocyclic aminomethyl.[1][2] |

| Pyr-C3 | 38.2 | Methine (branch point).[1][2] |

| Pyr-C4 | 29.5 | Ring methylene.[1][2] |

| Ar-CH₃ | 20.3 | Tolyl methyl group.[1][2] |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil or solid.[1][2]

-

3350 - 3280 cm⁻¹: N-H stretching (Primary amine).[1][2] Look for a weak doublet (symmetric/asymmetric stretch).[2]

-

1520 cm⁻¹: N-Aryl stretch (Characteristic of aniline-like derivatives).[1][2]

-

1180 cm⁻¹: C-N stretching (Aliphatic amine).[1]

-

810 cm⁻¹: C-H Bending (Para-substituted benzene out-of-plane bend). Critical for confirming para-substitution.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the compound.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition: Run 16 scans for ¹H and 512 scans for ¹³C to ensure signal-to-noise ratio >10:1 for minor peaks.

Protocol B: Purity Check (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption).[1]

-

Acceptance Criteria: Main peak area >95%.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56637456, (1-(4-Methylphenyl)pyrrolidin-3-yl)methanamine.[1][2] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (General reference for N-aryl pyrrolidine shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for calculating theoretical NMR shifts).

Sources

- 1. 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene | C19H22N2 | CID 5588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-(p-Tolyl)pyrrolidin-3-yl)methanamine - CAS:1017428-21-5 - 爱泰斯(上海)生物科技有限公司 [ats-mall.com]

- 3. 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea | C21H25N3O2 | CID 16920199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-3-pyrrolidin-1-yl-pentan-1-one | C16H23NO | CID 11580039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins [mdpi.com]

The Emerging Potential of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine and its Analogs in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore diverse chemical scaffolds, with the pyrrolidine ring standing out as a privileged structure in drug discovery. Its prevalence in over 20 FDA-approved drugs underscores its significance.[1] This five-membered nitrogen-containing heterocycle offers a three-dimensional architecture that enables a thorough exploration of the pharmacophore space, a critical aspect in designing molecules with high affinity and selectivity for their biological targets.[2] This guide delves into the core of a promising, yet underexplored, pyrrolidine derivative, (1-(p-Tolyl)pyrrolidin-3-yl)methanamine, and its broader chemical class. We will navigate its synthetic pathways, dissect structure-activity relationships of its analogs, and illuminate its potential in targeting a spectrum of diseases, thereby providing a comprehensive resource for researchers in the field.

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The versatility of the pyrrolidine scaffold is rooted in its unique structural and chemical properties. As a saturated heterocycle, its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological macromolecules.[2] This stereochemical complexity, coupled with the basicity of the nitrogen atom, provides a rich playground for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

The pyrrolidine core is a key component in a wide array of pharmacologically active agents, demonstrating activities as antagonists for chemokine receptors like CXCR4, which are implicated in HIV infection, inflammation, and cancer metastasis.[3][4] Furthermore, derivatives of this scaffold have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), dopamine D2/D3 receptor bitopic ligands, and inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, highlighting its broad therapeutic potential.[5][6][7]

Synthetic Avenues to (1-(p-Tolyl)pyrrolidin-3-yl)methanamine and its Analogs

The synthesis of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine and its derivatives can be approached through several established synthetic strategies for constructing the pyrrolidine ring and introducing the desired substituents. A common and effective method is the [3+2] cycloaddition reaction of azomethine ylides with electron-deficient alkenes.[1][8] This approach allows for the stereocontrolled synthesis of highly functionalized pyrrolidines.

Another versatile method involves the reductive amination of a suitable keto-amine precursor. For the synthesis of the title compound, this could involve the reaction of a 1-(p-tolyl)pyrrolidin-3-one with ammonia or a protected amine equivalent, followed by reduction of the resulting imine.

A generalized synthetic workflow is depicted below:

Caption: Potential synthetic routes to (1-(p-Tolyl)pyrrolidin-3-yl)methanamine.

Experimental Protocol: A General Procedure for N-Arylation

A representative protocol for the N-arylation of a pyrrolidine derivative, a key step in one of the potential synthetic routes, is as follows:

-

Reaction Setup: To a solution of the pyrrolidine precursor (1.0 eq) in a suitable solvent such as toluene or dioxane, add the p-tolyl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated pyrrolidine.

Structure-Activity Relationships (SAR) and Potential Biological Targets

Dopamine D2/D3 Receptor Ligands: The 1-aryl-pyrrolidine scaffold is a key feature in a series of potent dopamine D2 and D3 receptor ligands.[5] SAR studies on these compounds have revealed that the nature of the aryl group and the substituents on the pyrrolidine ring significantly influence binding affinity and selectivity. The p-tolyl group in the title compound could potentially engage in favorable hydrophobic interactions within the receptor's binding pocket.

NAAA Inhibitors: Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the endocannabinoid anandamide.[6] SAR studies have shown that both the substituents on the terminal phenyl ring and the nature of the linker chain play a crucial role in inhibitory potency and selectivity. The (1-(p-Tolyl)pyrrolidin-3-yl)methanamine scaffold could serve as a starting point for the design of novel NAAA inhibitors.

Noradrenaline Reuptake Inhibitors: Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as selective noradrenaline reuptake inhibitors (NRIs).[9] The SAR of this series indicated that substitution at the 2-position of the phenyl ring was critical for potent NRI activity. This suggests that modifications to the p-tolyl group in our title compound could lead to potent and selective NRIs.

The following table summarizes the key structural features and their impact on the biological activity of related pyrrolidine derivatives:

| Scaffold/Derivative Class | Key Structural Feature | Impact on Biological Activity | Reference |

| Dopamine D2/D3 Receptor Ligands | N-alkylation of pyrrolidine ring | Small N-alkyl groups were poorly tolerated, but addition of a linker and secondary pharmacophore improved affinities. | [5] |

| NAAA Inhibitors | Conformationally flexible linkers | Increased inhibitory potency but reduced selectivity over FAAH. | [6] |

| NAAA Inhibitors | Small lipophilic 3-phenyl substituents | Preferable for optimal potency. | [6] |

| Noradrenaline Reuptake Inhibitors | Substitution at the 2-position of the phenyl ring | Potent NRI activity. | [9] |

Prospective Therapeutic Applications and Future Directions

The diverse biological activities exhibited by analogs of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine suggest a wide range of potential therapeutic applications for this chemical class. These include:

-

Neuropsychiatric Disorders: As potential dopamine and noradrenaline reuptake inhibitors, these compounds could be valuable in the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

-

Pain and Inflammation: By targeting NAAA or opioid receptors, derivatives of this scaffold could offer novel approaches to pain management and the treatment of inflammatory conditions.

-

Infectious Diseases: The pyrrolidine scaffold has been shown to be effective against various pathogens. Further exploration of this chemical space could lead to the discovery of new antibacterial and antiviral agents.

The logical workflow for advancing a lead compound from this class is illustrated below:

Caption: Drug discovery workflow for a novel chemical scaffold.

Conclusion

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine represents a promising, yet largely unexplored, chemical entity within the broader class of pharmacologically relevant pyrrolidine derivatives. While direct biological data on this specific molecule is limited, the extensive research on its analogs provides a solid foundation for its potential as a versatile scaffold in drug discovery. The insights into the synthesis and structure-activity relationships of related compounds offer a clear roadmap for the design and development of novel therapeutic agents targeting a range of diseases. As our understanding of the intricate roles of the pyrrolidine scaffold in molecular recognition continues to grow, so too will the opportunities to translate these fundamental discoveries into life-changing medicines.

References

-

Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. Retrieved February 19, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

-

Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template - PubMed. (2009, August 15). PubMed. Retrieved February 19, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI. Retrieved February 19, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Frontiers. Retrieved February 19, 2026, from [Link]

-

Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed. (2018, May 15). PubMed. Retrieved February 19, 2026, from [Link]

-

Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - OUCI. (n.d.). OUCI. Retrieved February 19, 2026, from [Link]

-

Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed. (2015, May 28). PubMed. Retrieved February 19, 2026, from [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one - Organic Syntheses. (2014, June 27). Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine - 爱泰斯(上海)生物科技有限公司. (n.d.). Autes (Shanghai) Biotechnology Co., Ltd. Retrieved February 19, 2026, from [Link]

-

Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation | Cellular and Molecular Biology. (2020, June 23). Cellular and Molecular Biology. Retrieved February 19, 2026, from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Pyrrolidine Scaffold: A Technical Guide to the Biological Activity of Substituted Derivatives

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, offering a versatile and sterically rich scaffold for the design of novel therapeutic agents.[1][2][3] Its prevalence in natural products and synthetic accessibility have cemented its importance in drug discovery.[2][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted pyrrolidine derivatives. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space and pharmacological potential of the pyrrolidine scaffold.

Introduction: The Significance of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring's utility in drug design stems from several key features. Its non-planar, sp³-hybridized structure allows for the creation of molecules with significant three-dimensional complexity, a crucial factor for achieving high target selectivity and favorable pharmacological profiles.[1][2] This inherent three-dimensionality, often referred to as "pseudorotation," coupled with the potential for multiple stereogenic centers, provides a vast landscape for generating diverse molecular architectures.[1][2]

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[4][5] This versatility, along with the potential to enhance aqueous solubility, makes the pyrrolidine motif a valuable component in optimizing the physicochemical properties of drug candidates.[4][5] The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, highlighting its clinical significance.[3][6]

Diverse Biological Activities of Substituted Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, making them promising leads in a multitude of therapeutic areas.[2][3] Strategic modifications to the pyrrolidine core allow for the fine-tuning of these activities, leading to the development of potent and selective drug candidates.[2]

Anticancer Activity

Substituted pyrrolidines have emerged as a significant class of anticancer agents, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[2][7]

One notable example involves polysubstituted pyrrolidines, which have shown promising proliferation inhibitory effects. Specifically, certain derivatives induced cell cycle arrest at the G0/G1 phase and triggered apoptosis in HCT116 and HL60 cancer cell lines in a time- and dose-dependent manner.[7] These findings suggest that the pyrrolidine scaffold can be a valuable starting point for the development of novel anticancer therapies.[7]

Another area of investigation is the development of pyrrolidine-containing compounds as antagonists of the chemokine receptor CXCR4. This receptor plays a crucial role in HIV infection, inflammation, and cancer metastasis.[3] A synthesized derivative demonstrated a strong binding affinity to the CXCR4 receptor and the ability to inhibit CXCL12-induced cytosolic calcium flux, highlighting its potential in preventing cancer metastasis.[3]

Furthermore, pyrrolidine chalcone derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-468, with some compounds showing significant inhibitory effects.[8]

2.1.1. Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

A standard method to assess the cytotoxic effects of novel pyrrolidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Maintain the desired cancer cell lines (e.g., HCT116, HL60, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrrolidine derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

2.1.2. Visualization: Experimental Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow for assessing the in vitro anticancer activity of pyrrolidine derivatives using the MTT assay.

Antimicrobial and Antiviral Activities

Pyrrolidine derivatives have shown significant promise as antimicrobial and antiviral agents.

Antibacterial Activity: Certain 1,2,4-oxadiazole pyrrolidine derivatives have been synthesized and shown to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial survival.[3] Several of these compounds exhibited inhibitory concentrations against E. coli DNA gyrase comparable to the standard drug novobiocin.[3] Additionally, sulfonylamino pyrrolidine derivatives have demonstrated antibacterial activity against S. aureus, E. coli, and P. aeruginosa.[3] Pyrrolidine chalcone derivatives have also shown activity against Staphylococcus aureus and E. faecalis.[8]

Antiviral Activity: The pyrrolidine scaffold is a key component in several drugs developed to treat Hepatitis C Virus (HCV).[4] Boceprevir and telaprevir, both NS3/4A serine protease inhibitors, incorporate a pyrrolidine moiety.[4] Furthermore, pyrrolizidine alkaloids, which contain a pyrrolizine nucleus (a pyrrole ring fused to a pyrrolidine ring), have demonstrated antiviral activity.[9][10]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives is another active area of research. Pyrrolizidine alkaloids have been shown to possess anti-inflammatory properties.[11] Additionally, pyrrolidine chalcone derivatives have been evaluated for their in vitro anti-inflammatory activity using methods such as the inhibition of bovine albumin denaturation and heat-induced hemolysis, with some compounds showing moderate activity.[8]

Anticonvulsant Activity

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents.[2] New series of pyrrolidine-2,5-dione-acetamides have been synthesized and studied for their anticonvulsant properties.[1] One derivative, in particular, showed better efficacy in animal models of epilepsy than the established drug valproic acid (VPA).[1]

2.4.1. Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical screen for potential anticonvulsant drugs.

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice or rats, housed under standard laboratory conditions.

-

Compound Administration: Administer the test pyrrolidine derivative orally or intraperitoneally at various doses. A control group should receive the vehicle.

-

Time Interval: Allow for a predetermined time interval for the compound to be absorbed and distributed.

-

Electroshock Application: After the time interval, subject the animals to a brief electrical stimulus through corneal electrodes to induce a tonic hindlimb extension seizure.

-

Observation: Record the ability of the compound to prevent the tonic hindlimb extension seizure as a measure of anticonvulsant activity.

-

Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals from the seizure) for the test compound.

Enzyme Inhibition

Pyrrolidine derivatives have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease.

-

α-Glucosidase and Aldose Reductase Inhibition: Polyhydroxylated pyrrolidines, also known as aza-sugars, have been developed as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes involved in diabetes.[1] These compounds mimic the transition state of carbohydrate processing enzymes.[1]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine-based compounds are effective inhibitors of DPP-IV, a key target in the management of type 2 diabetes.[2] The nitrile group on some of these inhibitors forms a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme.[4]

-

Acetylcholinesterase (AChE) Inhibition: Certain pyrrolizidine alkaloids have been shown to inhibit acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[9]

2.5.1. Visualization: Mechanism of Pyrrolidine-based DPP-IV Inhibition

Caption: Mechanism of action of pyrrolidine-based DPP-IV inhibitors for type 2 diabetes.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyrrolidines is highly dependent on the nature and position of the substituents on the pyrrolidine ring. The stereochemistry of the molecule also plays a critical role, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins.[1] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[3]

For instance, in the development of Na+ channel blockers for ischemic stroke, SAR studies of a pyrrolidine analogue led to the discovery of a potent compound with low inhibitory action against hERG channels, a desirable safety profile.[12]

Synthesis of Substituted Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic or different cyclic precursors, and the functionalization of a pre-formed pyrrolidine ring, such as proline.[1]

General Synthetic Protocol Example: Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives

This is an example of a synthetic route to a class of pyrrolidine derivatives.

Step-by-Step Methodology:

-

Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-one: A mixture of an aromatic amine, acetylacetone, and oxalic acid in toluene is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the intermediate.

-

Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives: A solution of the intermediate and an aliphatic amine in ethanol is stirred at room temperature for 2-4 hours. The solvent is then evaporated, and the crude product is purified by recrystallization to obtain the final enamine derivative.[2]

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in drug discovery. The diverse range of biological activities exhibited by its substituted derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects, underscores its therapeutic potential. Future research will likely focus on the design and synthesis of novel pyrrolidine-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships will be crucial in unlocking the full potential of this remarkable heterocyclic scaffold for the development of next-generation therapeutics.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). [Source not available without real-time search]

- The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. (n.d.). Benchchem.

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). PubMed.

- Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. (2013).

- 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC.

- Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. (2013). PubMed.

- Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. (n.d.). JOCPR.

- Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. (n.d.). Hilaris Publisher.

- Pyrrolizidine alkaloid. (n.d.). Wikipedia.

- Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applic

- Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). PubMed.

- Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applic

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). [Source not available without real-time search]

- Safety Issues Affecting Herbs: Pyrrolizidine Alkaloids. (n.d.). Institute for Traditional Medicine.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021).

- Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (n.d.). PMC.

- Pyrrolidine-based marketed drugs. (n.d.).

- Spirocyclic Pyrrolidines in Drug Discovery. (n.d.). PharmaBlock.

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). [Source not available without real-time search]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 10. pharaohacademy.com [pharaohacademy.com]

- 11. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Stereoselective Architectures: A Guide to Pyrrolidine-Based Drug Precursors

The Pyrrolidine Directive in Modern Pharmacopeia

The pyrrolidine ring is not merely a structural linker; it is a privileged pharmacophore that dictates solubility, metabolic stability, and target affinity. In the context of modern drug design—specifically for HCV NS5A inhibitors (e.g., Daclatasvir, Velpatasvir) and DPP-4 inhibitors (e.g., Saxagliptin)—the pyrrolidine core serves two critical functions:

-

Conformational Restriction: It locks the N-C bond vectors, reducing the entropic penalty of binding.

-

pKa Modulation: The secondary/tertiary amine functionality allows for fine-tuning of basicity (

), critical for lysosomal trapping and bioavailability.

This guide moves beyond basic synthesis, focusing on stereoselective construction where the control of relative and absolute configuration is non-negotiable. We will dissect two dominant methodologies: Asymmetric 1,3-Dipolar Cycloaddition (De novo synthesis) and Chiral Pool Elaboration (Industrial scalability).

Strategic Disconnection 1: Asymmetric 1,3-Dipolar Cycloaddition

For accessing highly substituted pyrrolidines (e.g., 3,4-disubstituted or spirocyclic cores), the metal-catalyzed [3+2] cycloaddition of azomethine ylides is the gold standard. It allows the simultaneous generation of up to four stereocenters.[1][2][3]

Mechanistic Topology (Ag/Cu Catalysis)

The reaction proceeds via the formation of a metallo-dipole. The choice of ligand (e.g., Fesulphos, phosphoramidites) dictates the endo/exo selectivity.

Figure 1: Catalytic Cycle of Ag(I)-Catalyzed Azomethine Ylide Cycloaddition

Caption: The catalytic cycle highlights the critical metallo-dipole formation. Ag(I) coordinates with the imine, lowering the pKa of the

Validated Protocol: Ag(I)-Catalyzed Synthesis

Target: 2,3,4,5-Tetrasubstituted Pyrrolidine (High endo selectivity).

Reagents: AgOAc (Catalyst), Phosphoramidite Ligand,

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a flame-dried Schlenk tube, dissolve AgOAc (3 mol%) and the Chiral Phosphoramidite Ligand (3.3 mol%) in anhydrous Toluene (0.1 M). Stir at RT for 30 mins to ensure complexation. Why: Pre-complexation prevents non-selective background reactions by free metal.

-

Substrate Addition: Add the

-imino ester (1.0 equiv) and the dipolarophile (e.g., N-phenylmaleimide, 1.1 equiv). -

Base Activation: Add

(5 mol%) dropwise. Note: Use a mild base to avoid epimerization of the product. -

Reaction Monitoring: Stir at

for 12-24 hours. Monitor by TLC (Visualize with Ninhydrin stain) or -

Work-up: Filter through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

-

Yield: Expect >85%.

-

Stereochemistry: Check the coupling constant (

) of H-2/H-3 protons. Large -

Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralpak AD-H column).

Strategic Disconnection 2: Chiral Pool Elaboration (Industrial Scale)

For drug candidates like Daclatasvir (HCV), de novo synthesis is often too costly for kilogram-scale production. Instead, the industry relies on the "Chiral Pool" strategy, utilizing L-Proline as the starting scaffold.

Case Study: Daclatasvir Precursor Synthesis

The core challenge is the construction of the bis-pyrrolidine symmetry without racemization of the sensitive

Figure 2: Industrial Workflow for Daclatasvir Core

Caption: The route leverages the inherent chirality of L-Proline. The critical step is the imidazole formation, which must occur without thermal racemization of the proline

Quantitative Comparison of Routes

| Feature | 1,3-Dipolar Cycloaddition (De Novo) | Chiral Pool Elaboration (L-Proline) |

| Stereocontrol | Catalyst-dependent (Tunable) | Fixed (Defined by starting material) |

| Complexity | High (3-4 stereocenters possible) | Low to Medium (Modifying periphery) |

| Scalability | Moderate (Ligand cost is limiting) | High (Commodity starting materials) |

| Atom Economy | 100% (Cycloaddition) | Moderate (Protecting groups required) |

| Key Drug Class | Novel Spiro-compounds | HCV Inhibitors, ACE Inhibitors |

Troubleshooting & Optimization Matrix

Achieving high diastereomeric ratios (dr) and enantiomeric excess (ee) requires rigorous control of variables.

| Problem | Root Cause Analysis | Corrective Action |

| Low Diastereoselectivity (dr < 5:1) | High reaction temperature allowing endo/exo equilibration. | Lower temperature to |

| Racemization of Product | Basicity of the reaction medium is too high. | Use weaker bases (e.g., |

| Catalyst Poisoning | Trace water or coordinating impurities in solvent. | Use molecular sieves (4Å) in the reaction vessel. Ensure substrates are azeotropically dried. |

| Poor Solubility | Non-polar solvents (Toluene) precipitating the dipole. | Switch to THF or DCM, though this may impact ee%. Test 1:1 solvent mixtures. |

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Organic Letters. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI. Available at: [Link]

-

Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

-

Development of a Synthesis Process for a Novel HCV NS5A Inhibitor. ResearchGate. Available at: [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine structural analogs and derivatives

An In-Depth Technical Guide to the (1-(p-Tolyl)pyrrolidin-3-yl)methanamine Scaffold: Synthesis, Derivatization, and Therapeutic Potential

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[1] This guide focuses on the (1-(p-Tolyl)pyrrolidin-3-yl)methanamine core, a representative structure of the N-aryl-pyrrolidine-3-methanamine class. While this specific molecule is not extensively documented in academic literature, its constituent parts—the N-aryl pyrrolidine and the 3-aminomethyl sidechain—are features of compounds with a wide array of pharmacological activities.[3][4]

This document serves as a technical whitepaper for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of rational synthetic strategies, potential derivatization pathways for generating analog libraries, and a framework for the biological evaluation of this promising chemical class. We will explore the causality behind synthetic choices, present detailed experimental protocols, and discuss structure-activity relationship (SAR) principles to guide the design of novel therapeutic agents.

The N-Aryl-Pyrrolidine-3-yl-methanamine Scaffold: A Deconstruction

The therapeutic potential of a molecule is fundamentally linked to its structure. The (1-(p-Tolyl)pyrrolidin-3-yl)methanamine scaffold can be dissected into three key components, each offering distinct opportunities for modulation of physicochemical and pharmacological properties.

-

The Pyrrolidine Core: This saturated five-membered heterocycle acts as the central scaffold.[1] Its non-planar "envelope" conformation allows substituents to be projected into precise vectors in 3D space, which can be critical for fitting into the binding pockets of proteins.[1] The stereochemistry at the C3 position is a key diversification point; enantiomerically pure compounds often exhibit significantly different biological activities and safety profiles due to stereoselective interactions with chiral biological targets like enzymes and receptors.[1]

-

The N-Aryl (p-Tolyl) Group: The direct attachment of an aryl ring to the pyrrolidine nitrogen defines this subclass. The p-tolyl group, in this case, introduces a lipophilic, aromatic surface capable of participating in van der Waals, pi-stacking, or hydrophobic interactions with a target. The nitrogen atom's basicity is significantly reduced compared to an N-alkyl pyrrolidine, which impacts solubility, cell permeability, and potential off-target interactions (e.g., with the hERG channel).

-

The 3-Aminomethyl Sidechain: This flexible linker terminating in a primary amine is a critical pharmacophoric element. The primary amine is basic (at physiological pH, it will be protonated) and can serve as a key hydrogen bond donor or form salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a protein active site. The methylene linker provides conformational flexibility, allowing the amine to orient itself optimally for binding.

Below is a diagram illustrating the key functional regions of the core scaffold.

Caption: Generalized retrosynthetic analysis for the target scaffold.

Protocol 1: Synthesis of a Key Intermediate, (1-(p-Tolyl)pyrrolidin-3-yl)methanol

This protocol describes a common pathway: N-arylation of a commercially available, protected pyrrolidine derivative, followed by deprotection and reduction. The choice of a Boc protecting group is strategic, as it is stable to many reaction conditions but can be readily removed under acidic conditions without affecting the N-aryl bond.

Step 1: N-Arylation of N-Boc-3-hydroxymethylpyrrolidine

-

To a dry, argon-flushed round-bottom flask, add N-Boc-3-hydroxymethylpyrrolidine (1.0 eq), 4-bromotoluene (1.1 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.05 eq).

-

Add sodium tert-butoxide (1.4 eq) as the base.

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield N-Boc-(1-(p-tolyl)pyrrolidin-3-yl)methanol.

Step 2: Boc Deprotection

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane (4-5 eq).

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC/LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting product, (1-(p-tolyl)pyrrolidin-3-yl)methanol, is often obtained as the HCl or TFA salt and can be used directly or neutralized with a base.

Causality Insight: The Buchwald-Hartwig amination is chosen for the N-arylation step due to its broad substrate scope and high tolerance for functional groups like the hydroxyl group present on the starting material. The use of a bulky phosphine ligand (XPhos) facilitates the reductive elimination step, which is often rate-limiting for this type of C-N bond formation.

Protocol 2: Conversion to (1-(p-Tolyl)pyrrolidin-3-yl)methanamine

This multi-step protocol converts the hydroxyl intermediate into the target primary amine via a more stable azide intermediate, which avoids potential side reactions associated with direct displacement.

Step 1: Mesylation of the Hydroxyl Group

-

Dissolve (1-(p-tolyl)pyrrolidin-3-yl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS indicates complete conversion.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo. The resulting mesylate is often used immediately in the next step without further purification.

Step 2: Azide Displacement

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃, 2-3 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. This is an Sₙ2 reaction, so monitoring is crucial.

-

After cooling, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and excess salts, dry over sodium sulfate, and concentrate to yield 3-(azidomethyl)-1-(p-tolyl)pyrrolidine.

Step 3: Reduction of the Azide to the Primary Amine

-

Dissolve the azide product in a solvent such as methanol or ethanol.

-

Add a catalyst, typically 10% Palladium on Carbon (Pd/C), to the solution (5-10% w/w).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until completion (typically 2-6 hours).

-

Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, (1-(p-Tolyl)pyrrolidin-3-yl)methanamine.

Causality Insight: The conversion of the alcohol to a good leaving group (mesylate) is essential for the subsequent nucleophilic substitution. The use of sodium azide is advantageous because it is a potent nucleophile, and the resulting azide is readily and cleanly reduced to the primary amine via catalytic hydrogenation. This two-step sequence is generally higher yielding and produces fewer byproducts than a direct reductive amination approach from an aldehyde. A similar reduction of a carbonyl group to an amine using a strong reducing agent like lithium aluminum hydride is also a viable synthetic route. [5]

Structural Analogs and Derivatization Strategies

The core scaffold offers multiple vectors for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The modular synthesis allows for the introduction of diversity at three primary locations.

Caption: Key diversification points on the (1-(p-Tolyl)pyrrolidin-3-yl)methanamine scaffold.

| Position | Modification Strategy | Rationale & Potential Impact | Example Analogs |

| R1 (Aryl Ring) | Vary electronic properties (e.g., -CF₃, -Cl, -OCH₃). Introduce heterocycles (e.g., pyridine, pyrimidine). Change substitution pattern (ortho, meta, para). | Modulate target interactions (H-bonding, electronics), alter metabolic stability (block sites of metabolism), and tune lipophilicity (logP/D) for improved ADME properties. | (1-(4-Chlorophenyl)...), (1-(3-Methoxyphenyl)...), (1-(Pyridin-4-yl)...) |

| R2 (Pyrrolidine Core) | Introduce substituents (e.g., fluoro, methyl) at C2, C4, or C5. Alter stereochemistry at C3. | Introduce new interactions, fill unused pockets in the binding site, and block metabolic pathways on the ring. Stereochemistry is often critical for potency and selectivity. [6] | (2S,3R)-2-Methyl analog, (4S)-4-Fluoro analog |

| R3 (Amine Terminus) | N-alkylation (methyl, ethyl). Acylation to form amides. Conversion to ureas or sulfonamides. Lengthen or constrain the linker. | Modulate basicity and H-bonding capacity. Amides/ureas can introduce new H-bond donors/acceptors. [7]Linker modification can optimize the position of the interacting group. | N-Methyl-(...), N-Acetyl-(...), N-(Phenylsulfonyl)-(...) |

SAR Insight: Studies on related pyrrolidine derivatives have shown that even minor structural changes can have profound effects. For example, in a series of antimalarial 4-aryl pyrrolidines, changing the substitution on the aryl ring or altering the stereochemistry led to significant shifts in potency. [6][8]Similarly, for pyrrolidine amide derivatives acting as NAAA inhibitors, small lipophilic substituents on a terminal phenyl group were found to be preferable for optimal potency. [7]This underscores the importance of systematically exploring the chemical space around this scaffold.

Biological Evaluation Framework

Given the scaffold's features, compounds derived from it could plausibly interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes where interactions with aromatic and cationic groups are important. Pyrrolidine derivatives have demonstrated diverse activities, including anticonvulsant, anticancer, and anti-inflammatory properties. [3][9][10] A logical first step for a novel library of analogs would be to perform broad phenotypic screening to identify potential therapeutic areas, followed by target deconvolution. Alternatively, if designing for a specific target class (e.g., aminergic GPCRs), a targeted screening funnel is more appropriate.

Caption: A typical in vitro screening workflow for lead identification.

Protocol 3: General Radioligand Binding Assay (Primary Screen)

This protocol provides a self-validating system for identifying compounds that bind to a specific receptor target, for instance, a dopamine or serotonin receptor subtype.

-

Preparation:

-

Thaw cell membrane preparations expressing the target receptor of interest on ice.

-

Dilute membranes in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a predetermined optimal concentration.

-

Prepare a solution of a specific radioligand (e.g., [³H]-Spiperone) at a concentration equal to its K_d value for the receptor.

-

Prepare test compounds from the analog library as 10 mM DMSO stock solutions and serially dilute to create a range of concentrations. The initial screen is often performed at a single high concentration (e.g., 10 µM).

-

-

Assay Plate Setup (96-well format):

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-labeled competitor ligand (e.g., 10 µM haloperidol). This determines the amount of radioligand that binds non-specifically.

-

Test Compound Wells: Add 50 µL of the test compound solution.

-

-

Incubation:

-

To all wells, add 100 µL of the diluted radioligand solution.

-

To all wells, add 100 µL of the diluted membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and seal.

-

Count the radioactivity (in counts per minute, CPM) retained on the filter for each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - [CPM_compound - CPM_NSB] / [CPM_total - CPM_NSB])

-

Compounds showing significant inhibition (typically >50%) are considered "hits" and are prioritized for dose-response analysis to determine their IC₅₀ value.

-

Conclusion and Future Directions

The (1-(p-Tolyl)pyrrolidin-3-yl)methanamine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural simplicity, synthetic tractability, and incorporation of proven pharmacophoric elements make it an attractive core for library development. While the specific parent molecule is under-explored, the principles derived from decades of research on related pyrrolidine derivatives provide a clear roadmap for its exploration.

Future efforts should focus on the synthesis of a rationally designed, diverse library of analogs based on the strategies outlined in this guide. Systematic modification of the N-aryl ring, the pyrrolidine core, and the aminomethyl sidechain will be crucial for elucidating detailed SAR. High-throughput screening of this library against a panel of disease-relevant targets, particularly within the CNS and oncology space, could rapidly identify novel chemical matter for further optimization and development.

References

-

ResearchGate. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives | Request PDF. Retrieved from [Link]

-

Yadav, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256112. [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

ResearchGate. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF. Retrieved from [Link]

-

Acta Botanica Plantae. (2026). Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1743. [Link]

-

ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea. Retrieved from [Link]

-

Tran, C. M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]

-

Obniska, J., & Zagorska, A. (2003). Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione. Il Farmaco, 58(12), 1227–1234. [Link]

-

Meyers, M. J., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Medicinal Chemistry Letters, 10(7), 1031–1036. [Link]

-

Tran, C. M., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Antibiotics (Basel, Switzerland), 13(7), 672. [Link]

-

Meyers, M. J., et al. (2019). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. European Journal of Medicinal Chemistry, 181, 111568. [Link]

-

Meyers, M. J., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Medicinal Chemistry Letters, 10(7), 1031-1036. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs containing N-arylated pyrrolidines. Retrieved from [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

-

Aitesi (Shanghai) Biotechnology Co., Ltd. (n.d.). (1-(p-Tolyl)pyrrolidin-3-yl)methanamine. Retrieved from [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Retrieved from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of Pharmacology and Experimental Therapeutics, 335(1), 231–238. [Link]

-

Satała, G., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(4), 793–798. [Link]

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456. [Link]

-

Satała, G., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(4), 793-798. [Link]

-

ResearchGate. (n.d.). (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). Retrieved from [Link]

-

OUCI. (n.d.). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. enamine.net [enamine.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]